3-Ethoxy-N-(prop-2-yn-1-yl)benzamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which precisely describes its molecular architecture. The name derives from the parent structure benzamide, where:
- A 3-ethoxy substituent (-OCH₂CH₃) occupies the third position on the benzene ring.
- The amide nitrogen is substituted with a prop-2-yn-1-yl group (propargyl group, -CH₂C≡CH).
The structural representation can be visualized using the SMILES notation O=C(NCC#C)C1=CC=CC(OCC)=C1 , which encodes the ethoxy group at the benzene ring's third position and the propargylamine moiety attached to the carbonyl group.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₁₃NO₂ , comprising 12 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight, calculated as the sum of atomic masses, is 203.24 g/mol . This value aligns with high-resolution mass spectrometry data typically reported for small organic molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight (g/mol) | 203.24 |
| Degree of Unsaturation | 7 |
The degree of unsaturation (7) accounts for the benzene ring (4), the amide carbonyl (1), the ethoxy oxygen (0), and the alkyne group (2), confirming the structural validity.
Registry Numbers and CAS Identification
The compound is uniquely identified by its Chemical Abstracts Service (CAS) Registry Number 1387224-14-7 , a globally recognized identifier for chemical substances. This CAS number ensures unambiguous referencing across scientific literature, regulatory documents, and commercial catalogs. While Reaxys registry numbers are not explicitly provided for this compound, analogous benzamide derivatives in the Reaxys database (e.g., N-(prop-2-yn-1-yl)benzamide, CAS 1464-98-8) follow similar accession protocols.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-ethoxy-N-prop-2-ynylbenzamide |
InChI |
InChI=1S/C12H13NO2/c1-3-8-13-12(14)10-6-5-7-11(9-10)15-4-2/h1,5-7,9H,4,8H2,2H3,(H,13,14) |
InChI Key |
OEMWYZHCIVFVOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide typically involves the reaction of 3-ethoxybenzoic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-N-(prop-2-yn-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and prop-2-yn-1-yl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Ethoxy-N-(prop-2-yn-1-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Ethoxy-N-(prop-2-yn-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific pathways, depending on its binding affinity and the nature of the target . The exact pathways and molecular targets involved would require further experimental validation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Observations:
- Substituent Position: The 3-ethoxy group in the target compound contrasts with 4-methoxy or 4-benzoylamino substituents in analogs. Positional differences influence electronic effects (e.g., electron-donating vs.
- Propargyl Chain Modifications: The propargyl group enables click chemistry or metal coordination (e.g., in gold complexes ).
Physicochemical Properties
- Long acyl chains (e.g., hexanoylamino ) enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
